molecular formula C6H4N2O2S B2427787 (2-Nitro-3-thienyl)acetonitrile CAS No. 93418-94-1

(2-Nitro-3-thienyl)acetonitrile

Cat. No. B2427787
CAS RN: 93418-94-1
M. Wt: 168.17
InChI Key: PHWHGGXLLWEMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Nitro-3-thienyl)acetonitrile, also known as NTAN, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nitrothiophenes and has been found to possess several important biological activities.

Scientific Research Applications

Nitration and Electrophilic Substitution Reactions

(2-Nitro-3-thienyl)acetonitrile, a derivative of the thiophene series, has been studied for its behavior in nitration reactions. Research shows that nitration with certain agents in specific solvents leads to the selective production of α-nitro ketones, highlighting its potential in synthetic organic chemistry (Yu. D. Churkin et al., 1981).

Chromatography and Detection of Nitro Compounds

In chromatographic studies, acetonitrile, a solvent related to (2-Nitro-3-thienyl)acetonitrile, has been found optimal for separating and detecting nitrated polycyclic aromatic hydrocarbons. This application is significant in environmental analysis and pollution studies (Tyng Liu & A. Robbat, 1991).

Photochemical Synthesis

The compound has been involved in photochemical synthesis research, specifically in the production of 4(5)-nitro-2-arylimidazoles. Its irradiation in the presence of other organic compounds under specific conditions leads to the synthesis of novel compounds, which is of interest in the development of new pharmaceuticals and materials (M. D’Auria et al., 1998).

Coordination Chemistry

Studies in coordination chemistry have explored the reactions of derivatives of thiophene, such as 2-thienylamidoxime, with polyoxomolybdates in acetonitrile. This research has implications for the development of new catalytic systems and materials for various industrial applications (S. Roh et al., 1996).

Dye Synthesis and Photophysical Properties

In the field of dye chemistry, 2-(2-thienyl)acetonitrile has been used to synthesize new dyes with blue-violet and blue-green fluorescent properties. These dyes have potential applications in sensors and optical devices (Mozhgan Mazloum Farsi Baf et al., 2014).

Electrochemical Studies

Electrochemical behavior of nitro compounds, including those in acetonitrile solutions, has been extensively studied. These studies have applications in developing new methods for environmental monitoring and analytical chemistry (A. Zaouak et al., 2011).

properties

IUPAC Name

2-(2-nitrothiophen-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c7-3-1-5-2-4-11-6(5)8(9)10/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWHGGXLLWEMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.